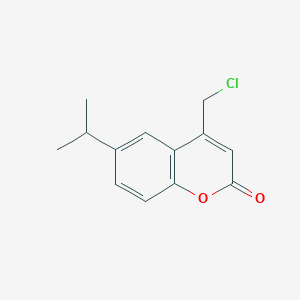
5-(Aminomethyl)-5-methylimidazolidine-2,4-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of imidazolidine, which is a type of heterocyclic compound. The presence of an aminomethyl group (-NH2CH2-) and a methyl group (-CH3) on the imidazolidine ring, along with a dione functional group (-CO-CO-), suggests that this compound could have interesting chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .Chemical Reactions Analysis
The compound likely undergoes reactions typical of imidazolidines and amines. For example, it might react with acids to form salts, or with aldehydes and ketones to form imines .Applications De Recherche Scientifique
Synthesis and Derivatives
- Synthesis Techniques: A straightforward synthesis approach for 5-amino-3-methylimidazolidine-2,4-dione has been developed, which is used in creating analogs of imidazole alkaloids like naamidine A and G with a 1,3,5-triazine core (Witchard & Watson, 2010).
- Diverse Derivatives: A novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones, derived from a range of heterocyclic models, were synthesized to explore various biological activities, including antibacterial and antifungal actions (Mohanty et al., 2015).
Chemical Reactions and Properties
- Reactive Chemical Combinations: Compounds combining 5-[4-oxo-4H-chromen-3-yl)methylene]-1,3-thiazolidine-2,4-dione with various nucleophiles, like thiourea and guanidine, were synthesized to explore their antimicrobial activities (Ibrahim et al., 2011).
- Molecular Dimerization: The synthesis of ferrocenyl methylhydantoin derivatives, including 5-ferrocenyl-5-methylimidazolidine-2,4-dione, revealed C═O···H–N intermolecularly hydrogen-bonded dimers, providing insights into concentration-dependent molecular interactions (Bisello et al., 2017).
Biological Activities and Medical Research
- Antibacterial and Antifungal Properties: Compounds with 5-(aminomethylene)thiazolidine-2,4-dione derivatives exhibited significant antibacterial activity, particularly those with pyridine or piperazine moieties, and some also showed antifungal properties (Mohanty et al., 2015).
- Anticancer Potential: Studies on the DNA binding affinity of certain novel imidazolidine derivatives have indicated potential anti-cancer drug properties, with one derivative exhibiting a significantly high affinity for DNA binding (Shah et al., 2013).
Electrophysiological and Chemical Studies
- Electrochemical Analysis: The electrochemical behavior of hydantoin derivatives, including 5-(aminomethyl)-5-methylimidazolidine-2,4-dione hydrochloride, has been studied, shedding light on their redox processes and potential biochemical actions (Nosheen et al., 2012).
Pharmaceutical Applications
- Antimicrobial Activity: Synthesized derivatives of 5-(aminomethyl)-5-methylimidazolidine-2,4-dione hydrochloride showed potent antimicrobial activities, particularly against Gram-positive bacteria and fungal strains (Stana et al., 2014).
- Potential Antidepressant and Anxiolytic Properties: Novel 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives have been synthesized, showing promise as 5-HT1A receptor agonists with potential antidepressant and anxiolytic activity (Czopek et al., 2010).
Orientations Futures
Mécanisme D'action
- By binding to pteridine synthetase with greater affinity than para-aminobenzoic acid (PABA), 5-ALA effectively inhibits the synthesis of folic acid in bacteria. Since bacteria cannot utilize external sources of folic acid, their cell growth and multiplication slow down .
- 5-ALA is an endogenous non-proteinogenic amino acid and serves as the first compound in the porphyrin synthesis pathway . This pathway leads to the production of heme in mammals and chlorophyll in plants .
Target of Action
Mode of Action
Propriétés
IUPAC Name |
5-(aminomethyl)-5-methylimidazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2.ClH/c1-5(2-6)3(9)7-4(10)8-5;/h2,6H2,1H3,(H2,7,8,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXQAQHWZJHMPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-5-methylimidazolidine-2,4-dione hydrochloride | |
CAS RN |
1009640-21-4 |
Source


|
| Record name | 5-(aminomethyl)-5-methylimidazolidine-2,4-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N2-[4-(cyanomethyl)phenyl]pyridine-2,5-dicarboxamide](/img/structure/B2355523.png)

![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2355527.png)
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)piperidine-3-carboxamide](/img/structure/B2355528.png)
![2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2355529.png)
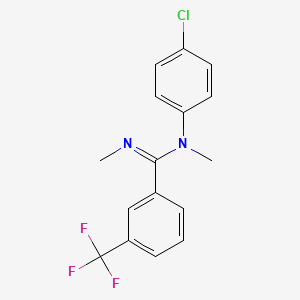
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2355531.png)
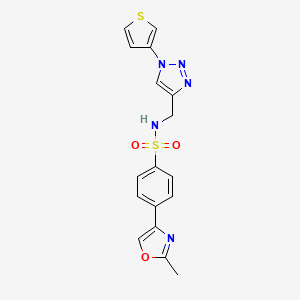
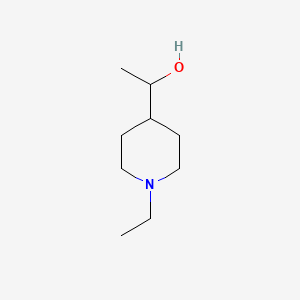
![Diethyl 5-[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2355535.png)
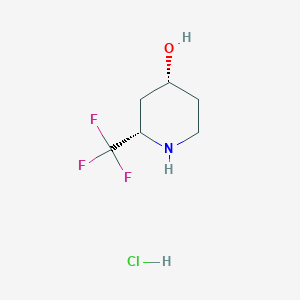
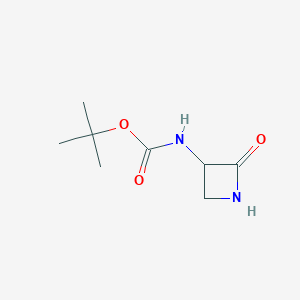
![4-[(4-methylphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2355542.png)
